

Spectral Data Analysis of 5-Iodo-1,2,3-trimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Iodo-1,2,3-trimethoxybenzene

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This technical guide provides a comprehensive overview of the spectral data for **5-Iodo-1,2,3-trimethoxybenzene** ($C_9H_{11}IO_3$, MW: 294.09 g/mol), a key intermediate in organic synthesis. [1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While a complete experimental dataset for **5-Iodo-1,2,3-trimethoxybenzene** is not publicly available, this guide presents predicted data based on established spectroscopic principles and comparative data from its isomer, 2-iodo-1,3,5-trimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted 1H and ^{13}C NMR spectra of **5-Iodo-1,2,3-trimethoxybenzene** are detailed below, alongside experimental data for the closely related isomer, 2-iodo-1,3,5-trimethoxybenzene, for comparative analysis.[3]

1H NMR Spectral Data

The 1H NMR spectrum of **5-Iodo-1,2,3-trimethoxybenzene** is expected to show two distinct signals for the methoxy groups and a singlet for the two equivalent aromatic protons.

Compound	Assignment	Predicted/Experimental Chemical Shift (δ , ppm)	Multiplicity	Integration
5-Iodo-1,2,3-trimethoxybenzene	Aromatic H (H-4, H-6)	~ 7.0 - 7.3	Singlet (s)	2H
Methoxy (C1-OCH ₃ , C3-OCH ₃)	~ 3.8 - 4.0	Singlet (s)	6H	
Methoxy (C2-OCH ₃)	~ 3.7 - 3.9	Singlet (s)	3H	
2-iodo-1,3,5-trimethoxybenzene	Aromatic H	6.14	Singlet (s)	2H
[3]	Methoxy	3.86	Singlet (s)	6H
Methoxy	3.82	Singlet (s)	3H	

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **5-Iodo-1,2,3-trimethoxybenzene** will display characteristic signals for the aromatic carbons and the methoxy groups. The carbon atom attached to the iodine will show a significantly lower chemical shift.

Compound	Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
5-Iodo-1,2,3-trimethoxybenzene	C-5 (C-I)	~ 90 - 95
C-4, C-6	~ 110 - 115	
C-1, C-3	~ 155 - 160	
C-2	~ 140 - 145	
C1-OCH ₃ , C3-OCH ₃	~ 56	
C2-OCH ₃	~ 61	
2-iodo-1,3,5-trimethoxybenzene	C-I	91.3
[3]	Aromatic C-H	Not specified
Aromatic C-O	159.9, 162.3	
Methoxy	55.7, 56.6	

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule. The IR spectrum of **5-Iodo-1,2,3-trimethoxybenzene** is expected to exhibit characteristic absorptions for C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages. An FTIR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR with the KBr pellet technique.[1]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3100 - 3000
Aliphatic C-H Stretch (CH ₃)	2950 - 2850
Aromatic C=C Stretch	1600 - 1450
C-O Stretch (Aryl ethers)	1275 - 1200 and 1075 - 1020
C-I Stretch	600 - 500

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Iodo-1,2,3-trimethoxybenzene**, the molecular ion peak [M]⁺ is expected at an m/z of approximately 294. The mass spectrum of its isomer, 2-iodo-1,3,5-trimethoxybenzene, shows a prominent molecular ion peak at m/z 294.20.[3]

Adduct	Predicted m/z
[M] ⁺	293.97473
[M+H] ⁺	294.98256
[M+Na] ⁺	316.96450
[M-H] ⁻	292.96800

Predicted collision cross-section values are also available for various adducts.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

NMR Spectroscopy

A sample of 5-10 mg of **5-Iodo-1,2,3-trimethoxybenzene** would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[5] Chemical shifts would

be referenced to the residual solvent peak. For ^{13}C NMR, proton decoupling would be employed.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

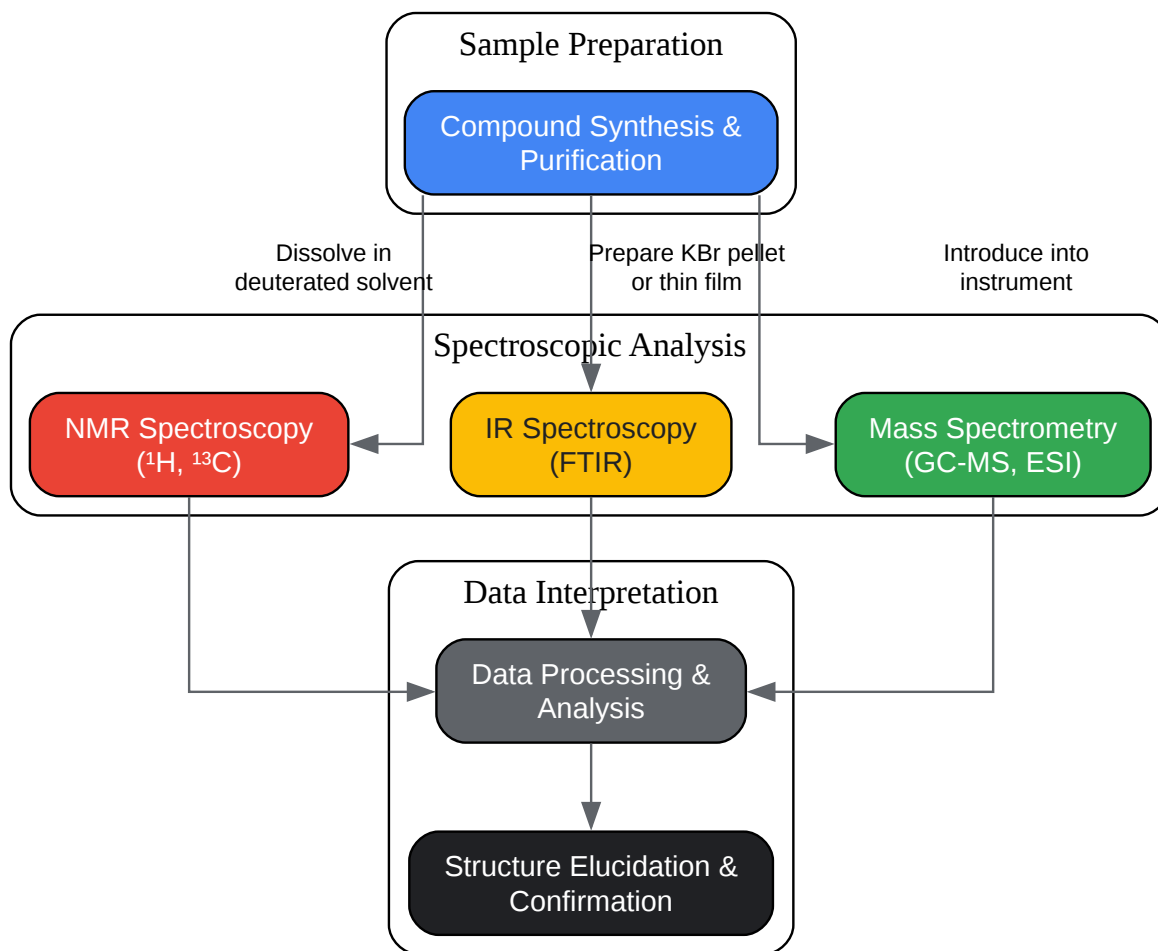
[1]

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The instrument would be scanned over a mass range of m/z 50-500.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Iodo-1,2,3-trimethoxybenzene**.



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Caption: General workflow for obtaining and analyzing spectral data.

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References

- 1. 5-Iodo-1,2,3-trimethoxybenzene | C₉H₁₁IO₃ | CID 298133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 5-iodo-1,2,3-trimethoxybenzene (C₉H₁₁IO₃) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectral Data Analysis of 5-Iodo-1,2,3-trimethoxybenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181185#5-iodo-1-2-3-trimethoxybenzene-spectral-data-nmr-ir-ms]

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